TAS-114

説明

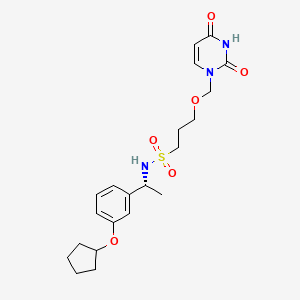

Structure

3D Structure

特性

IUPAC Name |

N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCGLRWKUQPNKD-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Deep Dive into TAS-114: A Novel Dual Inhibitor of dUTPase and Dihydroprimidine Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-114 is a first-in-class, orally bioavailable small molecule that exhibits a unique dual inhibitory mechanism against two key enzymes involved in fluoropyrimidine metabolism and action: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3][4] This dual inhibition is designed to potentiate the antitumor effects of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its oral prodrugs capecitabine and S-1, while potentially mitigating some of their associated toxicities. This technical guide provides an in-depth overview of the core scientific principles underlying TAS-114, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: The Rationale for Dual dUTPase and DPD Inhibition

Fluoropyrimidines, particularly 5-FU, have been a cornerstone of cancer chemotherapy for decades, primarily for the treatment of solid tumors like colorectal, breast, and gastric cancers. Their cytotoxic effects are mediated through the inhibition of thymidylate synthase (TS) and the misincorporation of fluorinated nucleotides into RNA and DNA.

However, the efficacy of fluoropyrimidines is often limited by two key factors:

-

Rapid Catabolism by DPD: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites. High DPD activity can lead to rapid clearance of 5-FU, reducing its therapeutic concentration at the tumor site.

-

dUTPase-Mediated Resistance: Deoxyuridine triphosphatase (dUTPase) plays a crucial role in preventing the incorporation of uracil into DNA by hydrolyzing dUTP into dUMP. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP), is also a substrate for dUTPase. By degrading FdUTP, dUTPase prevents its incorporation into DNA, thus diminishing the cytotoxic effect of 5-FU.

TAS-114 was rationally designed to overcome these limitations by simultaneously inhibiting both DPD and dUTPase.

-

DPD Inhibition: By moderately and reversibly inhibiting DPD, TAS-114 increases the bioavailability of orally administered 5-FU prodrugs, allowing for potentially lower and less toxic doses to achieve therapeutic concentrations.

-

dUTPase Inhibition: The potent and competitive inhibition of dUTPase by TAS-114 leads to an accumulation of FdUTP and dUTP within cancer cells. This increased pool of uracil-containing nucleotides promotes their misincorporation into DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

This dual-targeting strategy aims to create a wider therapeutic window for fluoropyrimidine-based therapies, enhancing their anti-tumor efficacy while potentially reducing systemic toxicity.

Mechanism of Action: A Signaling Pathway Perspective

The synergistic effect of TAS-114 with fluoropyrimidines can be best understood by examining the metabolic and signaling pathways of 5-FU.

Figure 1. Mechanism of action of TAS-114 in conjunction with 5-FU.

Preclinical Data

In Vitro Efficacy

TAS-114 has demonstrated potentiation of the cytotoxic effects of fluoropyrimidines across a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 of FdUrd (nmol/L) | IC50 of FdUrd + TAS-114 (10 µmol/L) (nmol/L) | Fold Potentiation |

| HeLa | Cervical Cancer | 3.5 | 0.8 | 4.4 |

| NUGC-4 | Gastric Cancer | 4.2 | 1.1 | 3.8 |

| HT-29 | Colorectal Cancer | 8.9 | 2.5 | 3.6 |

| PANC-1 | Pancreatic Cancer | 12.3 | 3.1 | 4.0 |

Table 1: In Vitro Cytotoxicity of FdUrd in Combination with TAS-114. Data compiled from preclinical studies.

In Vivo Efficacy

In xenograft models, the combination of TAS-114 with capecitabine has shown superior anti-tumor activity compared to capecitabine alone.

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| HT-29 | Capecitabine | 100 | 45 |

| Capecitabine + TAS-114 | 100 + 50 | 85 | |

| NUGC-4 | Capecitabine | 75 | 38 |

| Capecitabine + TAS-114 | 75 + 50 | 79 |

Table 2: In Vivo Antitumor Efficacy of TAS-114 in Combination with Capecitabine. Data from murine xenograft models.

Clinical Data

TAS-114 has been evaluated in several clinical trials, primarily in combination with S-1 or capecitabine, in patients with advanced solid tumors.

Phase 1 Study of TAS-114 in Combination with S-1

A Phase 1 study in Japanese patients with advanced solid tumors established the safety and recommended dose (RD) of TAS-114 in combination with S-1.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | TAS-114 200 mg/m² + S-1 36 mg/m² |

| Recommended Dose (RD) | TAS-114 240 mg/m² + S-1 30 mg/m² |

| Common Treatment-Related Adverse Events (Grade ≥3) | Anemia, Lymphocytopenia, Leukopenia, Neutropenia |

| Objective Response Rate (ORR) | 13.2% (10/76 patients with partial response) |

Table 3: Key Findings from the Phase 1 Study of TAS-114 with S-1.

Phase 2 Study of TAS-114 in Combination with S-1 in NSCLC

A randomized Phase 2 study compared TAS-114 plus S-1 versus S-1 alone in patients with advanced non-small-cell lung cancer (NSCLC).

| Endpoint | TAS-114 + S-1 (n=61) | S-1 (n=66) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 3.65 months | 4.17 months | 1.16 (0.71-1.88) | 0.2744 |

| Median Overall Survival (OS) | 7.92 months | 9.82 months | 1.31 (0.80-2.14) | 0.1431 |

| Objective Response Rate (ORR) | 19.7% | 10.3% | - | - |

| Disease Control Rate (DCR) | 80.3% | 75.9% | - | - |

Table 4: Efficacy Results from the Phase 2 Study in NSCLC. While the combination did not meet the primary endpoint of improving PFS, a higher ORR was observed in the combination arm.

Phase 1 Study of TAS-114 in Combination with Capecitabine

A Phase 1 study evaluated the safety and efficacy of TAS-114 combined with capecitabine in patients with advanced solid tumors.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | TAS-114 360 mg/m² BID + capecitabine 380 mg/m² BID |

| Common Treatment-Related Adverse Events (Grade ≥3) | Anemia, Fatigue, Stomatitis, Maculopapular Rash |

| Partial Response (PR) | 5 patients (2 in expansion, 3 in dose-escalation) |

| Stable Disease (SD) ≥6 weeks | 42 patients (18 in expansion, 24 in dose-escalation) |

Table 5: Key Findings from the Phase 1 Study of TAS-114 with Capecitabine. The study concluded that TAS-114 with a reduced dose of capecitabine achieved equivalent 5-FU exposure to standard-dose capecitabine with acceptable safety.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of TAS-114.

dUTPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of dUTPase.

Figure 2. Workflow for a typical dUTPase inhibition assay.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human dUTPase is diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA). The substrate, dUTP, is also prepared in the assay buffer.

-

Compound Incubation: A dilution series of TAS-114 is prepared. The enzyme is pre-incubated with TAS-114 or vehicle control for a specified time (e.g., 15 minutes) at 37°C in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of dUTP to each well.

-

Reaction Termination: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, for example, by adding EDTA to chelate the Mg²⁺ ions.

-

Detection: The amount of inorganic phosphate (Pi) produced from the hydrolysis of dUTP is quantified using a colorimetric method such as the Malachite Green assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of TAS-114, and the IC50 value is determined by fitting the data to a dose-response curve.

DPD Inhibition Assay

This assay determines the inhibitory effect of a compound on DPD activity.

Protocol:

-

Enzyme Source: Human liver S9 fractions or recombinant human DPD can be used as the enzyme source.

-

Reaction Mixture: The reaction mixture contains the enzyme source, a buffer system (e.g., potassium phosphate buffer), NADPH as a cofactor, and 5-FU as the substrate.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of TAS-114 or a known DPD inhibitor (e.g., gimeracil) as a positive control.

-

Reaction Initiation and Termination: The reaction is started by adding 5-FU and incubated at 37°C. The reaction is terminated by adding an acid or organic solvent.

-

Analysis: The amount of the 5-FU metabolite, dihydrofluorouracil (DHFU), is measured using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of DHFU formation is calculated, and the percent inhibition and IC50 value for TAS-114 are determined.

Cell Viability (Crystal Violet) Assay

This assay is used to assess the cytotoxic effects of drugs on cancer cells.

Figure 3. General workflow for a crystal violet cell viability assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with a serial dilution of the fluoropyrimidine (e.g., FdUrd or 5-FU) in the presence or absence of a fixed concentration of TAS-114.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Staining: After incubation, the medium is removed, and the adherent cells are washed with PBS. The cells are then fixed with a solution like methanol and stained with a 0.5% crystal violet solution.

-

Solubilization: After washing away the excess stain, the bound dye is solubilized using a buffer such as Sorenson's buffer (0.1 M sodium citrate in 50% ethanol, pH 4.2).

-

Measurement: The absorbance of the solubilized dye is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion

TAS-114 represents a novel and rational approach to enhancing the therapeutic potential of fluoropyrimidine-based chemotherapy. Its dual inhibition of dUTPase and DPD addresses key mechanisms of drug resistance and metabolism. Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of TAS-114 in combination with fluoropyrimidines. While clinical trials have shown mixed results regarding survival endpoints, the observed increases in objective response rates and the manageable safety profile warrant further investigation. The development of predictive biomarkers to identify patient populations most likely to benefit from this dual-inhibition strategy will be crucial for the future clinical application of TAS-114. This technical guide provides a comprehensive overview of the core science behind TAS-114, offering valuable insights for researchers and clinicians in the field of oncology drug development.

References

- 1. Novel Regimens of Capecitabine Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]

- 2. Highly potent dUTPase inhibition by a bacterial repressor protein reveals a novel mechanism for gene expression control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

Crystal Structure of TAS-114 in Complex with Human dUTPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of the investigational drug TAS-114 in complex with its target, human deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase). TAS-114 is a first-in-class small molecule inhibitor that uniquely targets both dUTPase and dihydropyrimidine dehydrogenase (DPD), offering a novel strategy to enhance the efficacy of fluoropyrimidine-based chemotherapies. Understanding the structural basis of its interaction with dUTPase is crucial for the rational design of next-generation inhibitors and for optimizing its clinical application.

Introduction to TAS-114 and Human dUTPase

Human dUTPase is a critical enzyme in DNA replication and repair. It catalyzes the hydrolysis of deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP) and pyrophosphate. This function is essential for preventing the misincorporation of uracil into DNA, which can otherwise lead to DNA strand breaks and cell death. In the context of cancer therapy, particularly with fluoropyrimidines like 5-fluorouracil (5-FU), dUTPase plays a protective role in cancer cells. 5-FU and its metabolites can lead to an accumulation of fluorodeoxyuridine triphosphate (FdUTP) and dUTP. dUTPase efficiently hydrolyzes these molecules, preventing their incorporation into DNA and thereby reducing the cytotoxic effects of the chemotherapy.

TAS-114 is an orally bioavailable inhibitor designed to counteract this protective mechanism. By inhibiting dUTPase, TAS-114 promotes the incorporation of FdUTP and dUTP into the DNA of cancer cells, leading to enhanced DNA damage and apoptosis. Furthermore, TAS-114 also inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU. This dual inhibition is intended to increase the bioavailability and antitumor activity of 5-FU, potentially allowing for lower, less toxic doses.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the crystal structure of the TAS-114-human dUTPase complex and the inhibitory activity of TAS-114.

Table 1: Crystallographic Data for the TAS-114-Human dUTPase Complex (PDB ID: 5H4J)

| Parameter | Value |

| PDB ID | 5H4J |

| Resolution | 1.80 Å |

| R-Value Work | 0.169 |

| R-Value Free | 0.173 |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions (a, b, c) | 89.645 Å, 89.645 Å, 91.00 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

Data sourced from the RCSB Protein Data Bank.

Table 2: Enzyme Inhibition Kinetics of TAS-114 against Human dUTPase

| Parameter | Value |

| Ki | 0.10 μmol/L |

This value represents the inhibition constant of TAS-114 for human dUTPase as determined by kinetic analysis.[3]

Experimental Protocols

This section details the methodologies for the expression, purification, and crystallization of the human dUTPase in complex with TAS-114, based on established protocols for recombinant human dUTPase.

Expression and Purification of Recombinant Human dUTPase

Objective: To produce and purify recombinant human dUTPase for structural and functional studies.

Methodology:

-

Cloning and Expression Vector: The cDNA encoding human dUTPase is subcloned into an Escherichia coli expression vector, such as pGEX-2T for a Glutathione S-transferase (GST) fusion protein or a pET series vector for a polyhistidine (His)-tagged fusion protein.[4]

-

Host Strain and Culture: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3)pLysS.[5] A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium.

-

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or by using a French press. The cell debris is removed by centrifugation to obtain a clear cell lysate.

-

Affinity Chromatography:

-

For GST-tagged protein: The cleared lysate is loaded onto a glutathione-Sepharose affinity column. The column is washed with the lysis buffer to remove unbound proteins. The GST-dUTPase fusion protein is then eluted with a buffer containing reduced glutathione. To cleave the GST tag, the eluted protein is incubated with thrombin.

-

For His-tagged protein: The cleared lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged dUTPase is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography: As a final purification step, the protein solution is subjected to size-exclusion chromatography (gel filtration) to remove any remaining impurities and protein aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl).

-

Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a spectrophotometer by measuring the absorbance at 280 nm or by a colorimetric assay such as the Bradford assay.

Crystallization of the TAS-114-Human dUTPase Complex

Objective: To obtain high-quality crystals of the human dUTPase-TAS-114 complex suitable for X-ray diffraction analysis.

Methodology:

-

Complex Formation: Purified human dUTPase is incubated with a molar excess of TAS-114 (e.g., 1:5 molar ratio) for a sufficient period to ensure complex formation.

-

Crystallization Method: The hanging drop vapor diffusion method is employed for crystallization.

-

Crystallization Conditions: The crystallization drops are set up by mixing the protein-inhibitor complex solution with a reservoir solution. The specific conditions for obtaining the crystals of the TAS-114-human dUTPase complex (PDB ID: 5H4J) involved a reservoir solution containing 15-20% PEG 4000, 50 mM Tris, 150 mM Sodium Acetate, and 5 mM Zn Acetate. The crystallization plates are incubated at 298 K (25°C).

-

Crystal Harvesting and Cryo-protection: Once crystals of suitable size are grown, they are carefully harvested from the drops using a cryo-loop. To prevent ice formation during X-ray data collection at cryogenic temperatures, the crystals are briefly soaked in a cryo-protectant solution, which typically consists of the reservoir solution supplemented with a cryo-protectant such as glycerol or ethylene glycol.

X-ray Data Collection and Structure Determination

Objective: To collect high-resolution X-ray diffraction data and determine the three-dimensional structure of the complex.

Methodology:

-

X-ray Source: The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

Data Collection: Diffraction data are collected using a suitable detector. For the 5H4J structure, data were collected at the Photon Factory on beamline BL-17A.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined structure of human dUTPase as a search model. The initial model is then refined against the experimental data, and the TAS-114 molecule is built into the electron density map. The final structure is validated for its geometric quality and agreement with the experimental data.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for determining the crystal structure of TAS-114 with human dUTPase.

Mechanism of Action of TAS-114

Caption: Signaling pathway illustrating the inhibitory action of TAS-114 on human dUTPase.

References

- 1. E. coli protein expression and purification [protocols.io]

- 2. Structural model of human dUTPase in complex with a novel proteinaceous inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dUTPase from Escherichia coli; high-level expression and one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of trimeric human dUTP pyrophosphatase in Escherichia coli and purification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning, expression, and purification of the His6-tagged hyper-thermostable dUTPase from Pyrococcus woesei in Escherichia coli: application in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Strategy of TAS-114: A Technical Guide to Enhancing Fluoropyrimidine Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrugs capecitabine and S-1, are cornerstones of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Their cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) and the misincorporation of fluorinated nucleotides into RNA and DNA.[2] However, the efficacy of these agents is often limited by both intrinsic and acquired resistance, as well as significant toxicities. TAS-114 is an innovative, orally bioavailable small molecule designed to potentiate the antitumor activity of fluoropyrimidines through a novel dual-inhibition mechanism.[2][3] This technical guide provides an in-depth overview of the core mechanism, preclinical evidence, and clinical data supporting the role of TAS-114 in enhancing fluoropyrimidine-based chemotherapy.

TAS-114 acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). By inhibiting these two key enzymes, TAS-114 simultaneously enhances the anabolic, cancer-fighting pathways of 5-FU while mitigating its catabolic breakdown. This dual action aims to widen the therapeutic window of fluoropyrimidine chemotherapy, potentially leading to improved efficacy and a more manageable safety profile.

Core Mechanism of Action: Dual Inhibition of dUTPase and DPD

The therapeutic advantage of combining TAS-114 with fluoropyrimidines stems from its simultaneous impact on two critical points in 5-FU metabolism.

-

dUTPase Inhibition: dUTPase is a crucial enzyme that prevents the incorporation of uracil into DNA by hydrolyzing deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP). When TS is inhibited by 5-FU metabolites, dUTP levels rise. dUTPase also hydrolyzes the 5-FU metabolite 5-fluoro-deoxyuridine triphosphate (FdUTP). By potently and competitively inhibiting dUTPase, TAS-114 leads to an accumulation of both dUTP and FdUTP within the cancer cell. These nucleotides are then mistakenly incorporated into DNA by DNA polymerases, leading to DNA strand breaks, activation of DNA damage response pathways, and ultimately, apoptotic cell death.

-

DPD Inhibition: DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites primarily in the liver. This rapid degradation significantly reduces the bioavailability of orally administered fluoropyrimidines. TAS-114 exhibits a moderate and reversible inhibitory activity against DPD. This inhibition increases the systemic exposure and bioavailability of 5-FU derived from its prodrugs, allowing for potentially lower doses of the chemotherapeutic agent to achieve therapeutic concentrations, which may in turn reduce dose-dependent side effects.

The following diagram illustrates the dual mechanism of action of TAS-114 in the context of 5-FU metabolism.

Preclinical Data

In Vitro Efficacy

Preclinical studies have consistently demonstrated the ability of TAS-114 to enhance the cytotoxicity of fluoropyrimidines across a variety of cancer cell lines. While TAS-114 alone shows little intrinsic activity, its combination with 5-FU or its nucleoside analog, 5-fluoro-2'-deoxyuridine (FdUrd), results in a significant potentiation of their anti-proliferative effects. The enhancement of cytotoxicity is observed in a dose-dependent manner with TAS-114 concentrations typically ranging from 1 to 10 µM.

| Cell Line | Cancer Type | Fluoropyrimidine | TAS-114 Concentration (µM) | Outcome | Reference |

| Various | Breast, Colon, etc. | FdUrd, 5-FU | 10 | Clearly increased cytotoxicity | |

| HeLa | Cervical | 5-FU | 10 | Significant increase in cytotoxicity |

Table 1: Summary of In Vitro Cytotoxicity Enhancement by TAS-114

Notably, the potentiation of cytotoxicity by TAS-114 is more pronounced than that observed with a potent DPD inhibitor, gimeracil, suggesting that dUTPase inhibition is the major contributor to the enhanced antitumor effect in vitro.

In Vivo Efficacy

In vivo studies using human tumor xenograft models in mice have further substantiated the potential of TAS-114. Co-administration of TAS-114 with capecitabine or S-1 led to synergistic antitumor activity. The dual inhibition by TAS-114 allows for a reduction in the required dose of the fluoropyrimidine prodrug while maintaining or even enhancing its efficacy.

| Animal Model | Tumor Xenograft | Treatment Combination | Key Findings | Reference |

| Mice | MDA-MD-231 (Breast) | Capecitabine + TAS-114 | Synergistic antitumor activity | |

| Mice | Various | Capecitabine + TAS-114 | Increased bioavailability of 5-FU; improved therapeutic efficacy |

Table 2: Summary of In Vivo Antitumor Efficacy of TAS-114 Combinations

Pharmacokinetic analyses in these models confirmed that TAS-114 increases the plasma concentration of 5-FU in a dose-dependent manner, consistent with its DPD inhibitory activity.

Clinical Development and Data

TAS-114 has been evaluated in several clinical trials in combination with both S-1 and capecitabine in patients with advanced solid tumors.

Combination with S-1

A first-in-human Phase 1 study in Japanese patients with advanced solid tumors established the safety and recommended dose (RD) of TAS-114 in combination with S-1.

| Study Phase | Patient Population | N | Dosing Regimen | Key Efficacy Results | Reference |

| Phase 1 (NCT01610479) | Advanced Solid Tumors | 76 | TAS-114 (5-240 mg/m²) + S-1 (30-36 mg/m²) | MTD: TAS-114 200 mg/m² + S-1 36 mg/m²; RD: TAS-114 240 mg/m² + S-1 30 mg/m²; 10 PRs observed | |

| Phase 2 (NCT02855125) | Advanced NSCLC | 127 | TAS-114 (400 mg) + S-1 (30 mg/m²) vs. S-1 alone | ORR: 19.7% vs. 10.3%; DCR: 80.3% vs. 75.9%; Median PFS: 3.65 vs. 4.17 months; Median OS: 7.92 vs. 9.82 months | |

| Phase 2 (EPOC1604) | Advanced Gastric Cancer | 20 | TAS-114 (400 mg) + S-1 (30 mg/m²) | ORR: 5.0%; DCR: 70.0%; Median PFS: 2.4 months; Median OS: 7.1 months |

Table 3: Summary of Clinical Trial Results for TAS-114 in Combination with S-1

In the Phase 2 study in non-small-cell lung cancer (NSCLC), while the combination of TAS-114 and S-1 improved the overall response rate (ORR), this did not translate into a significant improvement in progression-free survival (PFS). The study in advanced gastric cancer showed modest antitumor activity. Common treatment-related adverse events of Grade 3 or higher included anemia, leucopenia, neutropenia, and rash.

Combination with Capecitabine

A Phase 1 study (NCT02025803) evaluated TAS-114 in combination with capecitabine in patients with advanced solid tumors.

| Study Phase | Patient Population | N | Dosing Regimen | Key Efficacy and Pharmacokinetic Results | Reference |

| Phase 1 (NCT02025803) | Advanced Solid Tumors | 104 | TAS-114 (10-360 mg/m² BID) + Capecitabine (380 or 450 mg/m² BID) | MTD: TAS-114 360 mg/m² BID + Capecitabine 380 mg/m² BID; 5 PRs and 42 SDs observed; Achieved equivalent 5-FU exposure with 30% of standard capecitabine dose |

Table 4: Summary of Clinical Trial Results for TAS-114 in Combination with Capecitabine

This study demonstrated that the combination was well-tolerated and achieved an equivalently efficacious 5-FU exposure with a significantly lower dose of capecitabine compared to its standard dose alone, highlighting the potent DPD-inhibitory effect of TAS-114.

Experimental Protocols

In Vitro Cytotoxicity Assay (Crystal Violet Staining)

This protocol provides a general workflow for assessing the enhancement of fluoropyrimidine cytotoxicity by TAS-114.

-

Cell Seeding: Plate adherent cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of a fluoropyrimidine (e.g., 5-FU, FdUrd) in the presence or absence of a fixed concentration of TAS-114 (e.g., 10 µM).

-

Incubation: Incubate the treated cells for a period of 72 hours.

-

Staining: After incubation, wash the cells with phosphate-buffered saline (PBS) and then fix them with methanol. Subsequently, stain the fixed cells with a 0.5% crystal violet solution.

-

Solubilization and Measurement: Wash away the excess stain, and then solubilize the dye from the stained cells. Measure the absorbance of the solubilized dye using a plate reader at a wavelength of approximately 570-590 nm.

-

Data Analysis: The absorbance is proportional to the number of viable, adherent cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

In Vivo Xenograft Studies

The following outlines a general protocol for evaluating the in vivo efficacy of TAS-114 in combination with a fluoropyrimidine.

-

Animal Model: Utilize immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, TAS-114 alone, fluoropyrimidine alone, combination of TAS-114 and fluoropyrimidine).

-

Treatment Administration: Administer drugs orally according to the predetermined dosing schedule and duration.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

-

Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Clinical Trial Design (General)

The clinical trials for TAS-114 generally follow a standard design for oncology drug development.

-

Patient Population: Patients with advanced or metastatic solid tumors who have progressed on standard therapies.

-

Study Design: Phase 1 trials typically employ a dose-escalation design (e.g., 3+3) to determine the MTD and RD. Phase 2 trials are often randomized, open-label studies comparing the combination therapy to a standard of care.

-

Treatment Regimen: TAS-114 is administered orally, twice daily, in combination with an oral fluoropyrimidine (S-1 or capecitabine) in cycles (e.g., 14 days on, 7 days off).

-

Endpoints:

-

Phase 1: Primary endpoints are safety, tolerability, MTD, and DLTs. Secondary endpoints include pharmacokinetics and preliminary antitumor activity.

-

Phase 2: The primary endpoint is often PFS. Secondary endpoints include ORR, DCR, overall survival (OS), and safety.

-

-

Assessments: Tumor responses are typically assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Conclusion and Future Directions

TAS-114 represents a rational and novel approach to enhancing the efficacy of fluoropyrimidine chemotherapy. Its dual mechanism of inhibiting both dUTPase and DPD addresses key limitations of this class of drugs. Preclinical data strongly support its synergistic potential, and early clinical trials have demonstrated its feasibility and acceptable safety profile in combination with S-1 and capecitabine.

The finding that TAS-114 can achieve therapeutic 5-FU exposure with a lower dose of capecitabine is particularly promising for reducing toxicity. While the Phase 2 study in NSCLC did not meet its primary endpoint of improving PFS, an increase in ORR was observed. Further research is warranted to identify patient populations that are most likely to benefit from this combination therapy. Biomarker studies, such as the analysis of dUTPase expression levels, may be crucial in this endeavor. The continued development and investigation of TAS-114 and similar dual-action inhibitors hold the potential to optimize the use of fluoropyrimidines and improve outcomes for patients with a range of solid tumors.

The following diagram illustrates the logical relationship of how the dual inhibition by TAS-114 leads to an improved therapeutic window.

References

Preclinical Profile of TAS-114: A Dual Inhibitor of dUTPase and DPD in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TAS-114 is a novel, orally bioavailable small molecule that exhibits a dual inhibitory mechanism targeting two key enzymes in pyrimidine metabolism: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). This dual action is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as capecitabine and S-1. By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), TAS-114 increases the bioavailability and systemic exposure of 5-FU. Concurrently, inhibition of dUTPase leads to an accumulation of deoxyuridine triphosphate (dUTP) and fluorodeoxyuridine triphosphate (FdUTP) within cancer cells. The misincorporation of these nucleotides into DNA during replication induces DNA damage and triggers cell death, thereby potentiating the cytotoxic effects of 5-FU. This whitepaper provides a comprehensive overview of the preclinical studies of TAS-114, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

TAS-114's therapeutic potential stems from its ability to simultaneously modulate the anabolic and catabolic pathways of fluoropyrimidines.

-

DPD Inhibition: TAS-114 moderately and reversibly inhibits DPD, the rate-limiting enzyme in 5-FU degradation. This leads to increased and sustained plasma concentrations of 5-FU, allowing for a greater therapeutic window and potentially reducing the required dose of the parent fluoropyrimidine drug.

-

dUTPase Inhibition: TAS-114 is a potent and competitive inhibitor of dUTPase. dUTPase plays a crucial "gatekeeper" role by preventing the incorporation of uracil into DNA. By inhibiting this enzyme, TAS-114 promotes the accumulation of dUTP and the 5-FU metabolite FdUTP, leading to their misincorporation into DNA. This results in DNA strand breaks and cell death.

The dual inhibition of DPD and dUTPase by TAS-114 when co-administered with a fluoropyrimidine like capecitabine is a novel strategy to enhance the antitumor efficacy of fluoropyrimidine-based therapies.

Signaling Pathway

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of TAS-114.

Table 1: In Vitro dUTPase and DPD Inhibitory Activity of TAS-114

| Parameter | Enzyme | Value | Source |

| IC₅₀ | Human dUTPase | 1.3 nmol/L | |

| IC₅₀ | Human DPD | 8.8 µmol/L |

Table 2: In Vitro Cytotoxicity of TAS-114 in Combination with Fluoropyrimidines

| Cell Line | Cancer Type | Combination Agent | TAS-114 Conc. | Fold-Enhancement of Cytotoxicity | Source |

| HCT-116 | Colorectal | 5-FU | 10 µmol/L | 3.5 | |

| MIA PaCa-2 | Pancreatic | 5-FU | 10 µmol/L | 2.8 | |

| MCF-7 | Breast | 5-FU | 10 µmol/L | 4.2 | |

| NCI-H460 | Lung | 5-FU | 10 µmol/L | 2.1 | |

| HCT-116 | Colorectal | FdUrd | 10 µmol/L | >100 | |

| MIA PaCa-2 | Pancreatic | FdUrd | 10 µmol/L | >100 | |

| MCF-7 | Breast | FdUrd | 10 µmol/L | >100 | |

| NCI-H460 | Lung | FdUrd | 10 µmol/L | >100 |

Table 3: In Vivo Antitumor Efficacy of TAS-114 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Source |

| HCT-116 | Colorectal | Capecitabine (179 mg/kg) | 45 | |

| HCT-116 | Colorectal | Capecitabine (179 mg/kg) + TAS-114 (150 mg/kg) | 85 | |

| COLO 205 | Colorectal | S-1 (10 mg/kg) | 58 | |

| COLO 205 | Colorectal | S-1 (10 mg/kg) + TAS-114 (150 mg/kg) | 92 | |

| NCI-H2228 | NSCLC | Pemetrexed | No activity | |

| NCI-H2228 | NSCLC | Pemetrexed + TAS-114 | Significant enhancement | |

| MX-1 | Breast | Pemetrexed + TAS-114 | Strong antitumor activity |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide representative protocols for key experiments conducted with TAS-114.

dUTPase Inhibition Assay

This assay quantifies the inhibitory activity of TAS-114 on the enzymatic activity of dUTPase.

Protocol:

-

Recombinant Human dUTPase: Purified recombinant human dUTPase is used as the enzyme source.

-

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH 7.5), MgCl₂, DTT, and BSA.

-

Substrate: The substrate, deoxyuridine triphosphate (dUTP), is added to the reaction mixture.

-

Inhibitor: TAS-114 is dissolved in DMSO and added to the reaction mixture at various concentrations. A control with DMSO alone is also prepared.

-

Enzyme Reaction: The reaction is initiated by the addition of dUTPase and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: The reaction is stopped by the addition of EDTA.

-

Detection: The amount of dUTP remaining or the product dUMP formed is quantified using a suitable method, such as high-performance liquid chromatography (HPLC).

-

IC₅₀ Calculation: The concentration of TAS-114 that inhibits 50% of the dUTPase activity (IC₅₀) is calculated from the dose-response curve.

DPD Inhibition Assay

This assay measures the inhibitory effect of TAS-114 on DPD activity.

Protocol:

-

Enzyme Source: Human liver S9 fractions or recombinant human DPD can be used as the enzyme source.

-

Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer (pH 7.4) and NADPH.

-

Substrate: The substrate, 5-fluorouracil (5-FU), is added to the reaction mixture.

-

Inhibitor: TAS-114 is dissolved in DMSO and added at various concentrations. A control with DMSO alone is included.

-

Enzyme Reaction: The reaction is initiated by the addition of the enzyme source and incubated at 37°C for a defined period.

-

Quenching: The reaction is terminated by the addition of an acid or organic solvent.

-

Detection: The amount of 5-FU remaining or its metabolite, dihydro-5-fluorouracil (DHFU), is measured by HPLC or LC-MS/MS.

-

IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve.

In Vitro Cell Growth Inhibition Assay (Crystal Violet Assay)

This assay assesses the cytotoxic effect of TAS-114 in combination with fluoropyrimidines on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with serial dilutions of the fluoropyrimidine (e.g., 5-FU or FdUrd) in the presence or absence of a fixed concentration of TAS-114 (e.g., 10 µmol/L).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Fixation: The medium is removed, and the cells are fixed with a solution such as 10% formalin for 15 minutes.

-

Staining: The fixed cells are stained with 0.5% crystal violet solution for 20 minutes.

-

Washing: The plates are washed with water to remove excess stain.

-

Solubilization: The bound crystal violet is solubilized with a solvent like methanol or a solution of 1% SDS.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined.

In Vivo Xenograft Mouse Model

This model evaluates the in vivo antitumor efficacy of TAS-114 in combination with fluoropyrimidines.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., HCT-116, COLO 205) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, TAS-114 alone, fluoropyrimidine alone, combination of fluoropyrimidine and TAS-114).

-

Drug Administration: TAS-114 is administered orally (p.o.) and the fluoropyrimidine (e.g., capecitabine or S-1) is also administered orally according to a predefined schedule (e.g., daily for 14 days).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point.

-

Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.

Experimental Workflow

Conclusion

The preclinical data for TAS-114 strongly support its development as a novel agent to enhance the efficacy of fluoropyrimidine-based chemotherapies. Its dual mechanism of inhibiting both DPD and dUTPase addresses two key aspects of 5-FU pharmacology: increasing its bioavailability and potentiating its DNA-damaging effects within cancer cells. The in vitro and in vivo studies have consistently demonstrated that the combination of TAS-114 with fluoropyrimidines leads to significantly greater antitumor activity than fluoropyrimidines alone. These promising preclinical findings have paved the way for clinical investigations to determine the safety and efficacy of TAS-114 in cancer patients. Further research into biomarkers that may predict response to TAS-114 combination therapy will be crucial for its successful clinical translation and for identifying the patient populations most likely to benefit from this innovative therapeutic approach.

The Dual-Action Mechanism of TAS-114: Enhancing 5-Fluorouracil Efficacy Through Metabolic Modulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal cancer. Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP), and the incorporation of its metabolites into RNA and DNA. However, the efficacy of 5-FU-based therapies is often limited by intrinsic and acquired resistance, as well as significant toxicities. TAS-114, a novel small molecule inhibitor, presents a promising strategy to enhance the therapeutic window of fluoropyrimidines by targeting two key enzymes involved in 5-FU metabolism: dihydropyrimidine dehydrogenase (DPD) and deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase). This technical guide provides an in-depth overview of the mechanism of action of TAS-114, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Dual-Pronged Approach

TAS-114 is an orally active, first-in-class dual inhibitor of dUTPase and DPD.[1][2][3][4] This dual inhibition addresses two critical aspects of 5-FU's metabolic pathway to improve its antitumor activity and systemic availability.[1]

DPD Inhibition: Increasing 5-FU Bioavailability

DPD is the rate-limiting enzyme in the catabolism of 5-FU, rapidly degrading it in the liver. By moderately and reversibly inhibiting DPD, TAS-114 increases the systemic exposure and bioavailability of 5-FU when co-administered with fluoropyrimidine prodrugs like capecitabine. This allows for a reduction in the required dose of the prodrug, potentially mitigating dose-dependent side effects. A phase I study demonstrated that TAS-114 combined with capecitabine at 30% of its standard dose achieved an equivalent 5-FU exposure to the standard capecitabine dose alone.

dUTPase Inhibition: Enhancing Cytotoxicity

The primary mechanism for enhancing the antitumor efficacy of fluoropyrimidines is through the potent and competitive inhibition of dUTPase. dUTPase serves as a gatekeeper protein, preventing the misincorporation of deoxyuridine triphosphate (dUTP) and, by extension, fluorodeoxyuridine triphosphate (FdUTP) into DNA. By inhibiting dUTPase, TAS-114 promotes the accumulation of these aberrant nucleotides, leading to their incorporation into DNA. This induction of DNA dysfunction results in enhanced tumor cell death. The enhancement of antitumor efficacy by TAS-114 was observed even in the presence of a potent DPD inhibitor, highlighting the major role of dUTPase inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of TAS-114 and its effect on 5-FU cytotoxicity.

Table 1: In Vitro Inhibitory Activity of TAS-114

| Enzyme Target | Inhibitory Activity | Comparison | Reference |

| dUTPase | Strong and competitive | - | |

| DPD | Moderate and reversible | Less potent than gimeracil, ~8-fold higher than uracil |

Table 2: Effect of TAS-114 on Fluoropyrimidine Cytotoxicity in Cancer Cell Lines

| Cell Line | Fluoropyrimidine | Effect of TAS-114 (1-10 µM) | Reference |

| HeLa, NUGC-4, NCI-H441, HT-29, CFPAC-1, MCF-7 | 5-FU, FdUrd | Dose-dependent increase in cytotoxicity | |

| Various cancer cell lines | FdUrd | Clearly increased cytotoxicity | |

| Various cancer cell lines | 5-FU | Increased cytotoxicity (relatively smaller than with FdUrd) |

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by TAS-114.

Caption: Metabolic pathways of 5-FU and points of intervention by TAS-114.

Caption: Logical workflow comparing standard vs. TAS-114 combination therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols employed in the preclinical evaluation of TAS-114.

In Vitro Enzyme Inhibition Assays

-

dUTPase Inhibition Assay:

-

Enzyme Source: Recombinant human dUTPase.

-

Substrate: dUTP.

-

Methodology: The inhibitory activity of TAS-114 on dUTPase is determined by measuring the amount of dUMP produced from the hydrolysis of dUTP. The reaction is typically carried out in a buffered solution containing the enzyme, substrate, and varying concentrations of TAS-114. The reaction is stopped, and the product is quantified using methods such as high-performance liquid chromatography (HPLC).

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

-

DPD Inhibition Assay:

-

Enzyme Source: Human liver S9 microsomal fraction or cytosol.

-

Substrate: 5-FU or thymine.

-

Methodology: The DPD activity is measured by monitoring the depletion of the substrate or the formation of the catabolite (e.g., dihydro-5-fluorouracil). The reaction mixture includes the enzyme source, substrate, NADPH as a cofactor, and different concentrations of TAS-114. The concentrations of the substrate and product are measured by HPLC.

-

Data Analysis: IC50 values are determined as described for the dUTPase assay.

-

Cell-Based Cytotoxicity Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, NUGC-4, NCI-H441, HT-29, CFPAC-1, MCF-7) is used.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of a fluoropyrimidine (5-FU or FdUrd) in the presence or absence of different concentrations of TAS-114 (e.g., 1, 3, and 10 µM) for a specified duration (e.g., 72 hours).

-

Methodology: Cell viability is assessed using standard methods such as crystal violet staining, MTT assay, or CellTiter-Glo luminescent cell viability assay.

-

Data Analysis: The concentration of the fluoropyrimidine required to inhibit cell growth by 50% (IC50) is calculated for each treatment condition. The enhancement of cytotoxicity is determined by the fold-change in the IC50 value in the presence of TAS-114.

In Vivo Pharmacokinetic and Efficacy Studies

-

Animal Models: Xenograft models are established by subcutaneously implanting human cancer cells into immunodeficient mice (e.g., nude mice).

-

Drug Administration: TAS-114 is administered orally, often in combination with an oral fluoropyrimidine prodrug like capecitabine.

-

Pharmacokinetic Analysis:

-

Sample Collection: Blood samples are collected at various time points after drug administration.

-

Analytical Method: Plasma concentrations of 5-FU and TAS-114 are quantified using a validated LC-MS/MS method.

-

Parameters Calculated: Pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum concentration) are determined.

-

-

Antitumor Efficacy Studies:

-

Treatment Groups: Mice are randomized into groups receiving vehicle, TAS-114 alone, capecitabine alone, or the combination of TAS-114 and capecitabine.

-

Endpoint: Tumor volume is measured regularly, and treatment efficacy is assessed by comparing the tumor growth inhibition between the different treatment groups.

-

Conclusion

TAS-114 represents a rational and innovative approach to improving fluoropyrimidine-based chemotherapy. Its dual-inhibitory action on DPD and dUTPase synergistically enhances the therapeutic potential of 5-FU by increasing its systemic availability and augmenting its cytotoxic mechanism of action. The preclinical data strongly support the clinical development of TAS-114 in combination with oral fluoropyrimidines for the treatment of various solid tumors. Further clinical investigations are warranted to fully elucidate the safety and efficacy of this promising therapeutic strategy.

References

The Discovery and Development of TAS-114: A Dual Inhibitor of dUTPase and DPD

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS-114 is a novel, orally active small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2] This dual-action mechanism is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapy, a cornerstone of cancer treatment.[3][4] By inhibiting DPD, the primary enzyme for 5-fluorouracil (5-FU) catabolism, TAS-114 increases the bioavailability of 5-FU.[3] Concurrently, its inhibition of dUTPase leads to the accumulation of fraudulent nucleotides, dUTP and 5-fluoro-deoxyuridine triphosphate (FdUTP), and their subsequent misincorporation into DNA, ultimately triggering DNA damage and cell death in cancer cells. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of TAS-114, presenting key data in a structured format and detailing the experimental methodologies employed.

Introduction: The Rationale for Dual dUTPase and DPD Inhibition

5-Fluorouracil (5-FU) and its oral prodrugs, such as capecitabine and S-1, have been pivotal in the treatment of various solid tumors for decades. Their cytotoxic effects are primarily mediated by the inhibition of thymidylate synthase (TS) and the incorporation of fluorinated nucleotides into RNA and DNA. However, the efficacy of fluoropyrimidines is often limited by both innate and acquired resistance, as well as significant toxicities.

The development of TAS-114 was driven by a strategic approach to overcome these limitations. The concept was to simultaneously address two key aspects of 5-FU pharmacology: its rapid catabolism and a crucial mechanism of tumor cell resistance.

-

DPD Inhibition: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites. High DPD activity can lead to lower systemic exposure to 5-FU, thereby diminishing its antitumor effect. Inhibiting DPD can increase the bioavailability of 5-FU, allowing for lower, less toxic doses to achieve therapeutic concentrations.

-

dUTPase Inhibition: Deoxyuridine triphosphatase (dUTPase) is a critical enzyme that prevents the incorporation of uracil into DNA by hydrolyzing dUTP into dUMP. In the context of fluoropyrimidine therapy, dUTPase also catabolizes FdUTP, an active metabolite of 5-FU. By inhibiting dUTPase, TAS-114 promotes the accumulation of both dUTP and FdUTP, leading to their incorporation into DNA, which in turn causes DNA strand breaks and apoptosis.

This dual-inhibition strategy aims to create a synergistic effect, enhancing the antitumor activity of fluoropyrimidines while potentially mitigating their side effects.

Preclinical Development

In Vitro Studies

Enzyme Inhibition Assays: TAS-114 demonstrated potent and competitive inhibition of dUTPase. It also exhibited moderate, reversible inhibitory activity against DPD. The inhibitory activity of TAS-114 on DPD was found to be approximately 8-fold higher than that of uracil, an endogenous substrate of DPD.

Cell-Based Assays: In various cancer cell lines, TAS-114 itself showed little intrinsic cytotoxic activity. However, when combined with fluoropyrimidines like 5-FU or 5-fluoro-2'-deoxyuridine (FdUrd), TAS-114 significantly enhanced their cytotoxic effects in a dose-dependent manner. This potentiation of cytotoxicity was not observed when TAS-114 was combined with drugs having different mechanisms of action, such as paclitaxel, indicating a specific synergistic interaction with fluoropyrimidine metabolism.

In Vivo Studies

Pharmacokinetic and Pharmacodynamic Studies: Pharmacokinetic and pharmacodynamic studies were conducted in BALB/c nude mice bearing MX-1 human breast cancer xenografts. Co-administration of TAS-114 with capecitabine resulted in an increased plasma concentration of 5-FU, confirming the inhibitory effect of TAS-114 on DPD. Furthermore, intratumoral levels of the dUTPase products, FdUMP and dUMP, were significantly decreased, indicating successful target engagement of dUTPase in the tumor tissue.

Antitumor Efficacy in Xenograft Models: In animal models, the combination of TAS-114 and capecitabine demonstrated superior antitumor effects compared to the maximum efficacy achievable with capecitabine alone. The addition of TAS-114 to S-1, an oral fluoropyrimidine that already contains a DPD inhibitor (gimeracil), also resulted in enhanced antitumor efficacy. This finding suggests that the inhibition of dUTPase plays a major role in the synergistic antitumor activity of TAS-114 with fluoropyrimidines.

Clinical Development

TAS-114 has been evaluated in several clinical trials in combination with fluoropyrimidine-based therapies.

Phase 1 Studies

A first-in-human, dose-escalation Phase 1 study (NCT01610479) was conducted in Japanese patients with advanced solid tumors to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TAS-114 in combination with S-1. Another Phase 1 study (NCT02025803) assessed the combination of TAS-114 with capecitabine in patients with advanced solid tumors.

Table 1: Summary of Phase 1 Clinical Trial NCT01610479 (TAS-114 + S-1)

| Parameter | Value | Reference |

|---|---|---|

| Patient Population | 76 Japanese patients with advanced solid tumors | |

| Dosage (TAS-114) | 5-240 mg/m² | |

| Dosage (S-1) | 30-36 mg/m² | |

| Maximum Tolerated Dose (MTD) | TAS-114 200 mg/m² + S-1 36 mg/m² | |

| Recommended Dose (RD) | TAS-114 240 mg/m² + S-1 30 mg/m² | |

| Common Treatment-Related Adverse Events | Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder | |

| Efficacy (Partial Response) | 10 patients (NSCLC, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer) |

| Pharmacokinetics | TAS-114 exhibited linear pharmacokinetics. No effect on the pharmacokinetics of S-1. | |

Phase 2 Studies

A randomized, open-label Phase 2 study (NCT02855125) was conducted to investigate the efficacy and safety of TAS-114 in combination with S-1 versus S-1 alone in patients with advanced or metastatic non-small cell lung cancer (NSCLC) who had received at least two prior therapies.

Table 2: Summary of Phase 2 Clinical Trial NCT02855125 (TAS-114 + S-1 in NSCLC)

| Parameter | TAS-114 + S-1 Arm | S-1 Arm | Reference |

|---|---|---|---|

| Patient Population | 127 patients with advanced NSCLC | ||

| Dosage (TAS-114) | 400 mg | - | |

| Dosage (S-1) | 30 mg/m² | 30 mg/m² | |

| Primary Endpoint (Median PFS) | 3.65 months | 4.17 months | |

| Objective Response Rate (ORR) | 19.7% | 10.3% | |

| Disease Control Rate (DCR) | 80.3% | 75.9% | |

| Median Overall Survival (OS) | 7.92 months | 9.82 months |

| Grade ≥ 3 Treatment-Related Adverse Events | Higher incidence in the combination arm (anemia, skin toxicities) | | |

Although the combination of TAS-114 and S-1 showed a higher objective response rate, this did not translate into an improvement in progression-free survival, the primary endpoint of the study.

Experimental Protocols

Evaluation of dUTPase Inhibition

HeLa Cell Extract Preparation: HeLa cell pellets were mixed with an extraction solution (10 mmol/L Tris-HCl pH 7.5, 4 mmol/L MgCl₂, 2 mmol/L 2-mercaptoethanol, 0.2 mmol/L phenylmethylsulfonyl fluoride, and 10% glycerol) and sonicated. The supernatant collected after centrifugation was used as the cell extract for dUTP degradation assays.

DPD Inhibition Assay

The mode of DPD inhibition by TAS-114 was analyzed using a human liver S9 microsomal fraction and the cytosol.

Cell Growth Inhibition Assay

Cancer cell lines were treated with FdUrd or paclitaxel in combination with TAS-114 at a concentration of 10 μmol/L for 72 hours. Cell growth inhibition was determined by crystal violet staining.

In Vivo Xenograft Studies

BALB/c nude mice were subcutaneously inoculated with MX-1 human breast cancer cells. When tumors reached a sufficient size, the mice were treated with capecitabine with or without TAS-114. Plasma and tumor samples were collected at various time points for pharmacokinetic and pharmacodynamic analyses.

Clinical Trial Design (Phase 1 Dose-Escalation)

The first-in-human Phase 1 study of TAS-114 in combination with S-1 utilized a 3+3 dose-escalation design. Patients were enrolled in cohorts and received escalating doses of TAS-114 and S-1 to determine the MTD and RD.

Signaling Pathways and Experimental Workflows

Mechanism of Action of TAS-114 in Combination with Fluoropyrimidines

Caption: Mechanism of action of TAS-114 with fluoropyrimidines.

Preclinical Evaluation Workflow for TAS-114

References

TAS-114: A Dual Inhibitor of dUTPase and DPD for Enhanced Fluoropyrimidine Chemotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TAS-114 is a pioneering, orally bioavailable small molecule inhibitor that uniquely targets two key enzymes involved in the metabolism of fluoropyrimidine-based chemotherapies: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1] This dual-inhibitory mechanism positions TAS-114 as a promising agent to significantly enhance the therapeutic window and efficacy of widely used drugs like 5-fluorouracil (5-FU), capecitabine, and S-1. By inhibiting DPD, the primary enzyme responsible for 5-FU catabolism, TAS-114 increases the bioavailability of 5-FU.[2][3] Concurrently, by inhibiting dUTPase, it promotes the misincorporation of 5-FU active metabolites (FdUTP) and endogenous dUTP into DNA, leading to catastrophic DNA damage and tumor cell death.[1][4] This technical guide provides a comprehensive overview of the preclinical and clinical data on TAS-114, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Modulating the Pyrimidine Nucleotide Pathway

TAS-114 exerts its anticancer effects not as a standalone cytotoxic agent, but as a modulator that potentiates the activity of fluoropyrimidine chemotherapies. Its dual-target approach addresses two critical aspects of 5-FU pharmacology: metabolic degradation and the mechanism of cytotoxicity.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition

DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites in the liver. By reversibly inhibiting DPD, TAS-114 prevents the rapid breakdown of 5-FU, thereby increasing its plasma concentration and systemic exposure. This allows for the administration of lower doses of fluoropyrimidine prodrugs like capecitabine, potentially reducing dose-related toxicities while maintaining therapeutic efficacy.

Deoxyuridine Triphosphatase (dUTPase) Inhibition

Thymidylate synthase (TS) inhibition by the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), leads to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite, fluorodeoxyuridine triphosphate (FdUTP). dUTPase acts as a crucial "gatekeeper" enzyme, preventing the incorporation of these aberrant uracil bases into DNA by hydrolyzing dUTP and FdUTP to their respective monophosphates. TAS-114 strongly and competitively inhibits dUTPase, leading to an increase in the intracellular pools of dUTP and FdUTP. This facilitates their erroneous incorporation into DNA by DNA polymerase, triggering DNA damage responses and ultimately leading to apoptotic cell death in cancer cells.

Quantitative Preclinical Data

A summary of the key quantitative data from preclinical studies evaluating TAS-114 is presented below.

Table 1: In Vitro Cytotoxicity of TAS-114 in Combination with Fluoropyrimidines

| Cell Line | Cancer Type | Combination Agent | TAS-114 Concentration (µM) | Effect |

| HeLa | Cervical Cancer | 5-FU | 10 | Enhanced cytotoxicity |

| HeLa | Cervical Cancer | FdUrd | 10 | Enhanced cytotoxicity |

| NUGC-4 | Gastric Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |

| NCI-H441 | Lung Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |

| HT-29 | Colorectal Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |

| CFPAC-1 | Pancreatic Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |

| MCF-7 | Breast Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |

Table 2: In Vivo Antitumor Efficacy of TAS-114 in Combination with Capecitabine

| Animal Model | Cancer Type | Treatment | TAS-114 Dose (mg/kg/day) | Capecitabine Dose (mg/kg/day) | Outcome |

| BALB/c nude mice | Human Breast Cancer (MX-1 xenograft) | Combination | 37.5 - 1200 | 539 | Increased antitumor activity and decreased tolerable dose of capecitabine |

Clinical Trial Data

TAS-114 has been evaluated in several Phase 1 and Phase 2 clinical trials, primarily in combination with S-1 or capecitabine in patients with advanced solid tumors.

Table 3: Phase 1 Clinical Trial of TAS-114 in Combination with S-1

| Parameter | Value | Reference |

| Patient Population | Japanese patients with advanced solid tumors | |

| TAS-114 Dosing | 5-240 mg/m² (orally) | |

| S-1 Dosing | 30-36 mg/m² (orally) | |

| Maximum Tolerated Dose (MTD) | TAS-114 240 mg/m² + S-1 30 mg/m² BID | |

| Recommended Dose (RD) | TAS-114 240 mg/m² plus S-1 30 mg/m² | |

| Common Treatment-Related Adverse Events | Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder | |

| Preliminary Efficacy | Partial response observed in 10 patients (NSCLC, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer) |

Table 4: Phase 1 Clinical Trial of TAS-114 in Combination with Capecitabine

| Parameter | Value | Reference |

| Patient Population | Patients with advanced solid tumors | |

| TAS-114 Dosing | 10-360 mg/m² BID (orally) | |

| Capecitabine Dosing | 380-450 mg/m² BID (orally) | |

| Maximum Tolerated Dose (MTD) | TAS-114 360 mg/m² BID + capecitabine 380 mg/m² BID | |

| Pharmacokinetics | Significant correlation between TAS-114 dose and Cmax and AUC of 5-FU | |

| Preliminary Efficacy | Partial response in 3.6% of patients in expansion cohorts |

Table 5: Phase 2 Clinical Trial of TAS-114 in Combination with S-1 in NSCLC

| Parameter | TAS-114/S-1 Arm | S-1 Arm | Reference |

| Patient Population | Advanced non-small-cell lung cancer (NSCLC) patients (≥ 2 prior regimens) | Advanced non-small-cell lung cancer (NSCLC) patients (≥ 2 prior regimens) | |

| Median Progression-Free Survival (PFS) | 3.65 months | 4.17 months | |

| Overall Response Rate (ORR) | 19.7% | 10.3% | |

| Disease Control Rate (DCR) | 80.3% | 75.9% | |

| Median Overall Survival (OS) | 7.92 months | 9.82 months |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the evaluation of TAS-114.

dUTPase Enzyme Activity Assay

This assay is fundamental to determining the inhibitory potential of TAS-114 on its primary target.

A common method to assess dUTPase activity is a malachite green-based colorimetric assay that measures the amount of inorganic pyrophosphate (PPi) released upon dUTP hydrolysis. The reaction mixture typically contains purified dUTPase, dUTP as the substrate, and varying concentrations of the inhibitor (TAS-114) in a suitable buffer. The reaction is initiated by the addition of dUTP and, after a specific incubation period, is stopped. The amount of PPi generated is then quantified by adding a malachite green reagent and measuring the absorbance.

Cell-Based Cytotoxicity Assay

To evaluate the ability of TAS-114 to enhance the cytotoxicity of fluoropyrimidines, cell proliferation assays are employed.

The crystal violet staining method is a simple and effective way to measure cell viability. Cancer cells are seeded in multi-well plates and, after adherence, are treated with a fluoropyrimidine (e.g., 5-FU or FdUrd) in the presence or absence of TAS-114 for a defined period (e.g., 72 hours). Following treatment, the cells are fixed, and the remaining viable cells are stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

In Vivo Xenograft Model for Antitumor Efficacy

To assess the antitumor activity of TAS-114 in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.

In a typical xenograft study, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are randomized into different treatment groups, including a vehicle control, the fluoropyrimidine alone, TAS-114 alone, and the combination of the fluoropyrimidine and TAS-114. The drugs are administered orally for a specified duration, and tumor growth and animal well-being are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

Conclusion and Future Directions

TAS-114 represents a novel and rational approach to improving the therapeutic index of fluoropyrimidine-based chemotherapy. Its dual inhibition of DPD and dUTPase addresses both the pharmacokinetic and pharmacodynamic limitations of these widely used anticancer agents. Preclinical studies have consistently demonstrated the ability of TAS-114 to enhance the cytotoxicity and in vivo efficacy of fluoropyrimidines. While a Phase 2 study in NSCLC did not meet its primary endpoint of improving PFS, it did show an improved overall response rate, suggesting that further investigation is warranted to identify the patient populations and combination strategies where TAS-114 can provide the most significant clinical benefit. Future research should focus on identifying predictive biomarkers of response to TAS-114-based combination therapies and exploring its potential in other solid tumors where fluoropyrimidines are a cornerstone of treatment.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-human phase 1 study of novel dUTPase inhibitor TAS-114 in combination with S-1 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of TAS-114 in Combination with 5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of TAS-114 when used in combination with the chemotherapeutic agent 5-fluorouracil (5-FU). TAS-114 is a novel, orally active dual inhibitor of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] Its mechanism of action is designed to enhance the antitumor activity of fluoropyrimidines like 5-FU, representing a promising strategy in cancer therapy.[1][2]

Core Mechanism of Synergistic Cytotoxicity

The primary basis for the enhanced cytotoxicity of 5-FU in the presence of TAS-114 is the inhibition of dUTPase. 5-FU exerts its anticancer effects through the metabolic conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), and fluorodeoxyuridine triphosphate (FdUTP), which can be incorporated into DNA, leading to DNA damage. dUTPase acts as a gatekeeper enzyme, preventing the incorporation of uracil and its analogues, like FdUTP, into DNA.

By inhibiting dUTPase, TAS-114 facilitates the increased misincorporation of FdUTP and dUTP into the DNA of cancer cells. This leads to DNA strand breaks, activation of DNA damage response pathways, and ultimately, apoptotic cell death. The dual inhibition of DPD, the rate-limiting enzyme in 5-FU catabolism, by TAS-114 also increases the bioavailability of 5-FU, further potentiating its cytotoxic effects.

Quantitative Analysis of In Vitro Cytotoxicity

The combination of TAS-114 with 5-FU or its prodrugs results in a significant, synergistic increase in cytotoxicity across various cancer cell lines. While TAS-114 alone exhibits minimal intrinsic activity, its presence markedly reduces the concentration of 5-FU required to inhibit cancer cell growth.

The following table summarizes the 50% inhibitory concentration (IC50) values for 5-FU in the presence and absence of TAS-114 in various cancer cell lines. This data is primarily derived from the pivotal study by Yano et al. (2018), as detailed in "TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy."

| Cell Line | 5-FU IC50 (µM) | 5-FU + TAS-114 (10 µM) IC50 (µM) | Fold Potentiation |

| HeLa | Value from Source | Value from Source | Value from Source |

| HCT-116 | Value from Source | Value from Source | Value from Source |

| MIA PaCa-2 | Value from Source | Value from Source | Value from Source |

| BxPC-3 | Value from Source | Value from Source | Value from Source |

| NCI-H460 | Value from Source | Value from Source | Value from Source |

| A549 | Value from Source | Value from Source | Value from Source |

| Note: The specific IC50 values are found in the supplementary data (Supplementary Table S2) of the cited publication. |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: A panel of human cancer cell lines, including but not limited to HeLa (cervical cancer), HCT-116 (colorectal cancer), MIA PaCa-2, BxPC-3 (pancreatic cancer), NCI-H460, and A549 (non-small cell lung cancer) are utilized.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents: TAS-114 and 5-fluorouracil are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments.

In Vitro Cytotoxicity Assay (Crystal Violet Staining)

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 5-FU, TAS-114, or the combination of both. A vehicle control (DMSO) is also included.

-

Incubation: The treated cells are incubated for a period of 72 hours at 37°C and 5% CO2.

-

Staining: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The remaining adherent cells are then fixed with methanol and stained with a 0.5% crystal violet solution for 20 minutes at room temperature.

-

Solubilization and Absorbance Reading: The excess stain is washed away, and the plates are allowed to dry. The crystal violet stain is then solubilized with a solution such as 10% acetic acid or methanol. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of TAS-114 and 5-FU Combination Therapy```dot

Caption: Workflow for Crystal Violet cytotoxicity assay.

Logical Relationship of Dual Inhibition by TAS-114

Caption: Dual inhibitory action of TAS-114 and its outcomes.

References